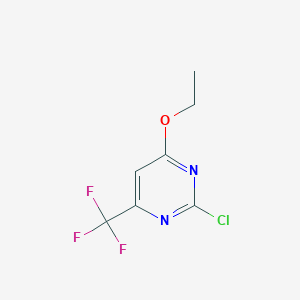

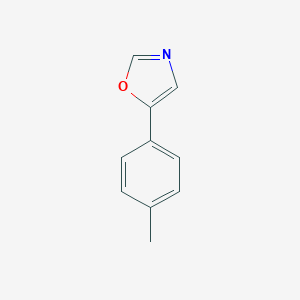

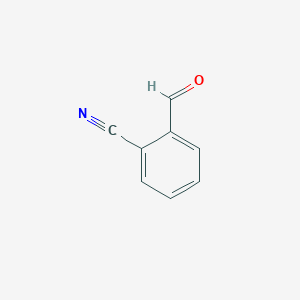

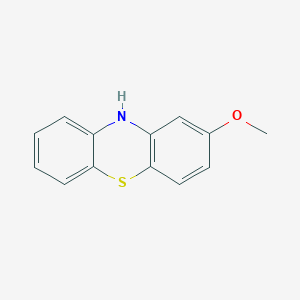

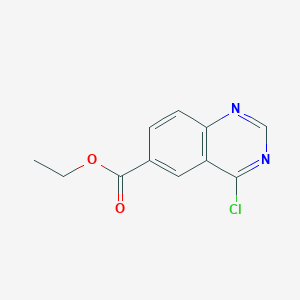

5-(4-Methylphenyl)-1,3-oxazole

描述

Synthesis Analysis

The synthesis of oxazole derivatives is a topic of interest in the field of organic chemistry. Paper discusses a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles. The method involves nucleophilic ring-opening of oxazolone followed by 5-endo cyclization in the presence of silver carbonate. This approach could potentially be adapted for the synthesis of "5-(4-Methylphenyl)-1,3-oxazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the exact molecular structure of "5-(4-Methylphenyl)-1,3-oxazole" is not provided, related compounds have been studied using X-ray diffraction and computational methods. For instance, paper uses XRD data and theoretical calculations to optimize the structure of a triazole derivative, which is structurally similar to oxazoles. These methods could be applied to determine the molecular structure of "5-(4-Methylphenyl)-1,3-oxazole" and predict its properties.

Chemical Reactions Analysis

The chemical reactivity of oxazole derivatives can vary depending on the substituents attached to the ring. Paper describes the reactivity of a triazole derivative, which undergoes alkylation and nitration reactions. Similar reactions might be expected for "5-(4-Methylphenyl)-1,3-oxazole," with the potential for electrophilic substitution on the phenyl ring or reactions at the oxazole ring itself.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. Paper discusses the characterization of a triazole compound, including its vibrational frequencies and NMR chemical shift values. These techniques could be used to characterize "5-(4-Methylphenyl)-1,3-oxazole" and determine its physical properties, such as melting point, solubility, and stability. The nonlinear optical properties of related compounds are also of interest, as seen in paper , which could suggest potential applications for "5-(4-Methylphenyl)-1,3-oxazole" in optical materials.

科学研究应用

Anticancer Activity

5-(4-Methylphenyl)-1,3-oxazole derivatives have shown significant potential in cancer research. For instance, a study by Brusnakov et al. (2022) demonstrated that certain 1,3-oxazole derivatives, including those with 4-methylphenyl groups, exhibited notable anticancer activity against various cancer cell lines, including prostate and epidermoid carcinoma cancer cells. They emphasized the importance of the phenyl or 4-methylphenyl groups in the oxazole ring for anticancer activity (Brusnakov et al., 2022).

Electronic and Optical Applications

The electronic and optical properties of oxazole derivatives, including those substituted with a 4-methylphenyl group, are of great interest. Irfan et al. (2018) studied the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives, highlighting their potential application in organic electronics, such as organic light emitting diodes and photovoltaic devices (Irfan et al., 2018).

Antimicrobial Properties

Oxazole derivatives have been studied for their antimicrobial properties. Reddy et al. (2010) synthesized and tested new oxazole derivatives, including those with a 4-methylphenyl component, for their antibacterial activity against various Gram-positive and Gram-negative bacteria. Some compounds exhibited potent inhibitory activity, indicating potential as antimicrobial agents (Reddy et al., 2010).

Coordination Chemistry

Oxazolines, closely related to oxazoles, have been extensively used in coordination chemistry for asymmetric synthesis. Gómez et al. (1999) discussed the transition metal coordination chemistry of oxazolines, highlighting their versatility in ligand design and synthesis (Gómez et al., 1999).

Antiviral Activity

The antiviral activity of oxazole derivatives against human cytomegalovirus (HCMV) has been a topic of interest. Kachaeva et al. (2019) synthesized derivatives of 1,3-oxazole and evaluated their activity against HCMV, finding some derivatives with high potency compared to standard antiviral drugs (Kachaeva et al., 2019).

Corrosion Inhibition

Oxazole derivatives have been explored as corrosion inhibitors. Rahmani et al. (2019) investigated the potential of a novel oxazole derivative as an anti-corrosion agent for mild steel in acidic environments, demonstrating its efficacy and providing insights into its mode of action (Rahmani et al., 2019).

Synthesis Techniques

The synthesis of oxazole derivatives, including methods for creating 2,5-disubstituted-1,3-oxazoles, has been a focus area. Williams and Fu (2010) presented a methodology for the preparation of these compounds, which could be useful in various chemical and pharmaceutical applications (Williams & Fu, 2010).

安全和危害

未来方向

The future directions for “5-(4-Methylphenyl)-1,3-oxazole” could involve further exploration of its pharmacological properties. For instance, indole derivatives, which are structurally similar to oxazoles, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

属性

IUPAC Name |

5-(4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPVBCSBGBAMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372297 | |

| Record name | 5-(4-methylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730724 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-Methylphenyl)-1,3-oxazole | |

CAS RN |

143659-19-2 | |

| Record name | 5-(4-methylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)